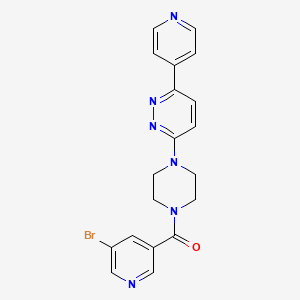
(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular formula of a similar compound, (5-Bromopyridin-3-yl)(morpholino)methanone, is C10H11BrN2O2 . The molecular weight is 271.11 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (5-Bromopyridin-3-yl)(morpholino)methanone, include a molecular weight of 271.11 and a density of 1.549±0.06 g/cm3 . It is stored at 2-8°C .Aplicaciones Científicas De Investigación
Type II Diabetes Mellitus Treatment
The compound has shown promise as a potential treatment for type II diabetes mellitus. Researchers synthesized a series of eighteen novel pyrimidine-based thiourea compounds, with good to excellent yields. These compounds feature a central pyrimidine ring with phenyl-substituted thiourea motifs. The enzyme inhibitory potential of these compounds was investigated against α-glucosidase, a crucial enzyme in treating type II diabetes. Notably, compounds 4i, 4f, 4h, 4c, and 4e exhibited better inhibition than the reference compound acarbose . This finding suggests that the compound could be explored further for its antidiabetic properties.
α- and β-Glucosidase Inhibition
Thiourea compounds have demonstrated α- and β-glucosidase inhibitory activities. The synthesized compound’s phenyl-substituted thiourea motifs may contribute to its inhibitory effects against these enzymes. Further studies could validate its glucosidase inhibition potential.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .
Mode of Action
It’s known that the compound is pharmacologically active . The compound likely interacts with its target enzyme, possibly inhibiting its function and leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Given the potential inhibition of α-glucosidase , it can be inferred that the compound may affect carbohydrate digestion and absorption pathways, thereby influencing glucose metabolism.
Result of Action
If the compound does indeed inhibit α-glucosidase , it could potentially lead to decreased glucose absorption in the gut, thereby lowering blood glucose levels.
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN6O/c20-16-11-15(12-22-13-16)19(27)26-9-7-25(8-10-26)18-2-1-17(23-24-18)14-3-5-21-6-4-14/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYZVACFPPUFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

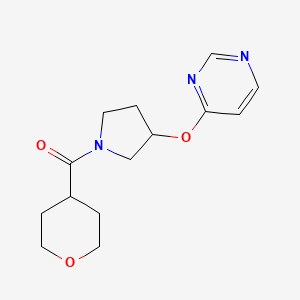
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
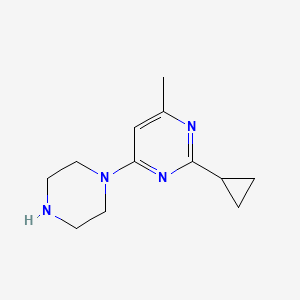
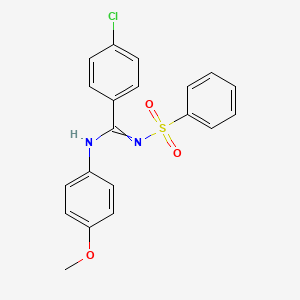
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
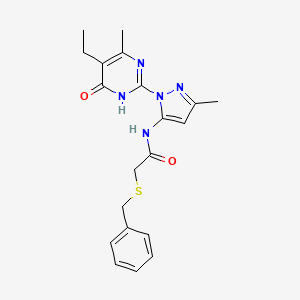
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
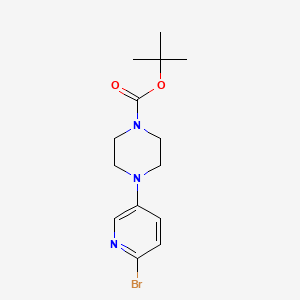


![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
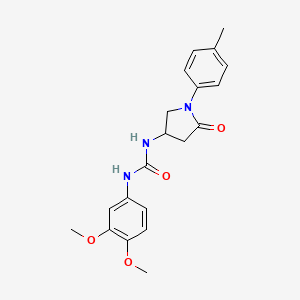
![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)